molecular formula C8H7ClO3 B024855 Methyl 2-chloro-4-hydroxybenzoate CAS No. 104253-44-3

Methyl 2-chloro-4-hydroxybenzoate

Cat. No.: B024855
CAS No.: 104253-44-3
M. Wt: 186.59 g/mol
InChI Key: BJZFMXJQJZUATE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fourth position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-hydroxybenzoic acid derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-hydroxybenzoic acid and methanol.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide are used in esterification and hydrolysis reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution Products: Derivatives of 4-hydroxybenzoic acid.

    Hydrolysis Products: 2-chloro-4-hydroxybenzoic acid and methanol.

    Oxidation Products: Quinones and other oxidized derivatives.

Scientific Research Applications

Biological Activities

Methyl 2-chloro-4-hydroxybenzoate has been studied for its potential biological activities , which include:

  • Antimicrobial Properties : Research indicates that this compound exhibits effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Due to its structural similarity to salicylic acid, it may possess anti-inflammatory properties, although further studies are required to fully elucidate these effects.

Medicinal Chemistry Applications

The compound's unique combination of functional groups facilitates its use in various medicinal chemistry applications:

  • Drug Development : Its biological properties make it a candidate for developing new pharmaceuticals aimed at treating infections or inflammatory conditions.
  • Synthesis of Derivatives : this compound can serve as a precursor for synthesizing more complex molecules with enhanced biological activities.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated the effectiveness of this compound against several bacterial strains, indicating its potential as a lead compound in antibiotic development.
  • Inflammatory Response Modulation : Preliminary research has suggested that this compound may modulate inflammatory responses in vitro, warranting further investigation into its mechanism of action and therapeutic potential.
  • Synthesis of Novel Derivatives : Researchers have successfully synthesized novel derivatives using this compound as a starting material, showcasing its versatility in drug development .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The chlorine atom can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-2-hydroxybenzoate: Similar structure but with an acetamido group instead of a chlorine atom.

    Methyl 4-amino-2-hydroxybenzoate: Contains an amino group instead of a chlorine atom.

    Methyl 4-fluoro-2-hydroxybenzoate: Contains a fluorine atom instead of a chlorine atom.

Uniqueness

Methyl 2-chloro-4-hydroxybenzoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.

Biological Activity

Methyl 2-chloro-4-hydroxybenzoate, commonly referred to as this compound or simply methyl chlorobenzoate, is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, toxicity profiles, and applications in various fields such as pharmacology and environmental science.

  • Molecular Formula : C₈H₇ClO₃
  • Molecular Weight : 186.59 g/mol
  • Purity : Typically ≥98% in commercial preparations .

This compound exhibits several biological activities primarily attributed to its structural components. The presence of the hydroxyl group on the benzene ring enhances its reactivity and interaction with biological targets.

  • Antimicrobial Activity :
    • Research indicates that this compound possesses significant antimicrobial properties against a variety of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Endocrine Disruption :
    • Studies have shown that this compound can act as a thyroid-disrupting chemical. It inhibits thyroperoxidase (TPO), an enzyme critical for thyroid hormone synthesis, which can lead to altered hormonal balance in exposed organisms .
  • Antioxidant Properties :
    • This compound has been noted for its potential antioxidant effects, which may contribute to its protective role against oxidative stress in cells .

Toxicity Profiles

Toxicological studies have evaluated the safety profile of this compound:

  • Acute Toxicity : The compound exhibits moderate acute toxicity levels, with LD50 values indicating that it poses a risk upon ingestion or dermal exposure.
  • Chronic Exposure Risks : Long-term exposure studies suggest potential carcinogenic effects, particularly in sensitive populations such as children and pregnant women. Continuous monitoring is recommended in occupational settings where exposure is likely .

Case Studies

Several case studies have highlighted the biological activity and implications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a preservative in food and pharmaceutical formulations.
  • Thyroid Disruption Assessment :
    • In a high-throughput screening approach, this compound was identified among several compounds exhibiting TPO inhibition. This finding underscores the need for further investigation into its endocrine-disrupting potential and regulatory implications for consumer products containing this compound .

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

  • Metabolomics Studies : Advanced techniques such as LC-MS have been employed to analyze the metabolic pathways affected by this compound, revealing significant alterations in lipid metabolism and oxidative stress markers in treated organisms .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have indicated that modifications to the hydroxyl and chloro groups can significantly alter the compound's biological activity, enhancing its efficacy as an antimicrobial agent while potentially increasing toxicity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-chloro-4-hydroxybenzoate, and how can purity be validated?

  • Synthesis : this compound is typically synthesized via esterification of 2-chloro-4-hydroxybenzoic acid (CAS 56363-84-9) using methanol under acidic conditions. Evidence from Sankyo Company, Limited, highlights refluxing with sulfuric acid as a catalyst, achieving ~92% yield .
  • Purification : Recrystallization from ethanol or methanol is recommended. Monitor purity via HPLC (using a C18 column with UV detection at 254 nm) or NMR (¹H and ¹³C) to confirm structural integrity .
  • Purity Validation : Compare melting point (reported as 125–128°C for analogs like methyl 4-hydroxybenzoate) and use certified reference materials (CRMs) for calibration, as described in ISO/IEC 17043:2010 protocols .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Spectroscopy : Use ¹H NMR (δ 3.8–3.9 ppm for methoxy group, δ 10.5 ppm for phenolic -OH) and ¹³C NMR (carbonyl at ~168 ppm). IR spectroscopy can confirm ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (60:40) and UV detection at 270 nm resolves impurities effectively .
  • Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 186.59 (C₈H₇ClO₃) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

  • Method Validation : Cross-reference data with peer-reviewed studies (e.g., PubChem entries) and replicate experiments under controlled conditions. For example, the density (1.4 g/cm³) and boiling point (298°C) in align with analogous benzoates but may vary slightly due to polymorphic forms.
  • Calibration : Use CRMs and standardized equipment (e.g., differential scanning calorimetry for melting point determination) to minimize instrumental errors .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Substitution Reactions : The chlorine at position 2 and hydroxyl at position 4 create competing reactive sites. Use protecting groups (e.g., acetyl for -OH) to direct reactions. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively targets the aromatic ring’s meta position .
  • Catalytic Optimization : Pd/C-catalyzed hydrogenation selectively reduces nitro groups without affecting ester functionalities. LiAlH₄ may reduce esters to alcohols but requires anhydrous conditions .

Q. What strategies mitigate conflicting spectroscopic data in structural elucidation?

  • Multi-Technique Approach : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to resolve ambiguities. For example, crystallographic data for analogs like 2-(4-chlorophenyl)-2-oxoethyl benzoate (CCDC 883215) confirm spatial arrangements .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) to validate assignments .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Multi-Step Synthesis : React with hydrazine to form hydrazide intermediates, which can be cyclized into benzodiazepine analogs. For example, coupling with 4-formyl-2-nitrophenoxy derivatives (CAS 400073-96-3) enables access to nitroaromatic scaffolds for antimicrobial testing .
  • Click Chemistry : The hydroxyl group allows conjugation with alkyne-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

  • Exposure Control : Use fume hoods and respiratory protection (e.g., NIOSH-approved N95 masks) during synthesis. Monitor airborne concentrations with PID detectors .
  • Waste Management : Segregate halogenated waste and dispose via licensed facilities to prevent environmental release of chlorinated byproducts .

Q. How should reaction scalability be optimized without compromising yield?

  • Process Parameters : Maintain stoichiometric ratios (e.g., 1:1.2 acid:methanol) and control reflux temperature (65–70°C) to avoid ester degradation. Scale-up trials in jacketed reactors with automated pH control improve reproducibility .

Properties

IUPAC Name

methyl 2-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZFMXJQJZUATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542278
Record name Methyl 2-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104253-44-3
Record name Methyl 2-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-hydroxy-benzoic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-4-hydroxy-benzoic acid (3.70 g, 21.4 mmol)) in methanol (50 ml) was treated with thionyl chloride (2.4 ml, 32 mmol) dropwise and stirred for 24 hours and the solvents were removed in vacuo. The residue was dissolved in ethyl acetate and washed with sat. sodium hydrogen carbonate, dried and solvents were removed in vacuo. The residue was purified by column chromatography on silica gel (eluant with 30% EtOAc:70% cyclohexane) to yield the desired product as a yellow solid, 3.68 g, 92%.
Quantity
3.7 g
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reactant
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2.4 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution 2-chloro-4-hydroxybenzoic acid in anhydrous methanol was added thionyl chloride (1.5 eq). After stirring the solution at room temperature for 16 hours, the solvent was evaporated. The residue was taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate, water, brine, and dried over MgSO4 and concentrated in vacuo to give methyl 2-chloro-4-hydroxybenzoate.
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Synthesis routes and methods III

Procedure details

Compound of example 162 (7.9 g, 42.5 mmol) suspended in 10% aqueous H2SO4 (80 mL) was reacted with NaNO2 (3.5 g, 52.1 mmol in 35 mL water) as described in example 174. It was treated with a solution of CuSO4.5H2O (128 g, 513 mmol) and Cu2O (5.5 g, 38.4 mmol) in water (800 mL) as described in the same procedure to obtain the title compound.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
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[Compound]
Name
CuSO4.5H2O
Quantity
128 g
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reactant
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[Compound]
Name
Cu2O
Quantity
5.5 g
Type
reactant
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800 mL
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Quantity
80 mL
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solvent
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Synthesis routes and methods IV

Procedure details

1.9 g of 2-chloro-4-hydroxybenzoic acid was dissolved in 20 ml dimethylformamide, and 1.8 g of methyl iodide and 1.2 g of potassium bicarbonate were added, and the mixture was stirred at room temperature for 3 hours. The reaction solution was diluted with water and then extracted with ethyl acetate. The organic layer was successively washed with 1N hydrochloric acid and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (3:1), 1.7 g of methyl 2-chloro-4-hydroxybenzoate was obtained.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
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reactant
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1.2 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 2-chloro-4-hydroxybenzoate
Methyl 2-chloro-4-hydroxybenzoate
Methyl 2-chloro-4-hydroxybenzoate
Methyl 2-chloro-4-hydroxybenzoate
Methyl 2-chloro-4-hydroxybenzoate
Methyl 2-chloro-4-hydroxybenzoate

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